1,7-Dichloroheptan-2-one

Physicochemical profiling Lipophilicity QSAR

1,7-Dichloroheptan-2-one (CAS 61739-35-3) is a C7 aliphatic chloroketone bearing terminal chlorine atoms at positions 1 and 7 with a carbonyl at position It is commercially available at 95% purity through Sigma-Aldrich (Enamine catalog ENAH942F2E6). With molecular formula C7H12Cl2O, exact mass 182.027 Da, computed LogP 2.59, and polar surface area (PSA) 17.07 Ų , this compound functions as a bifunctional electrophile: the ketone enables nucleophilic addition or condensation reactions while the two terminal C–Cl bonds provide sites for further alkylation, amination, or cross-coupling.

Molecular Formula C7H12Cl2O
Molecular Weight 183.07
CAS No. 61739-35-3
Cat. No. B1658650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dichloroheptan-2-one
CAS61739-35-3
Molecular FormulaC7H12Cl2O
Molecular Weight183.07
Structural Identifiers
SMILESC(CCC(=O)CCl)CCCl
InChIInChI=1S/C7H12Cl2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2
InChIKeyFOUXBRHSPNDRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dichloroheptan-2-one CAS 61739-35-3: Bifunctional Chloroketone for Regiospecific Synthesis


1,7-Dichloroheptan-2-one (CAS 61739-35-3) is a C7 aliphatic chloroketone bearing terminal chlorine atoms at positions 1 and 7 with a carbonyl at position 2. It is commercially available at 95% purity through Sigma-Aldrich (Enamine catalog ENAH942F2E6) . With molecular formula C7H12Cl2O, exact mass 182.027 Da, computed LogP 2.59, and polar surface area (PSA) 17.07 Ų , this compound functions as a bifunctional electrophile: the ketone enables nucleophilic addition or condensation reactions while the two terminal C–Cl bonds provide sites for further alkylation, amination, or cross-coupling. These features distinguish it from non‑carbonyl dichloroalkanes and from geminal or monochloro ketone analogs.

Bifunctional electrophile — ketone enables nucleophilic addition; two terminal C–Cl sites support further alkylation or cross-coupling
1,7-substitution pattern — spatially separated reactive sites for regiospecific synthesis; distinct from geminal or mid-chain isomers
Traceable supply — available through major distributor with batch-specific documentation

Why 1,7-Dichloroheptan-2-one Cannot Be Replaced by Generic Chloroalkanes or Ketone Isomers


The 1,7-dichloro-2-ketone substitution pattern creates a spatial and electronic profile absent in its closest analogs. 1,7-Dichloroheptane (CAS 821-76-1) lacks the carbonyl entirely, precluding nucleophilic addition or condensation reactions . The geminal isomer 1,1-dichloroheptan-2-one (CAS 53394-22-2) places both chlorine atoms α to the ketone, shifting LogP by approximately +0.6 units and introducing α‑haloketone reactivity prone to Favorskii rearrangements and haloform degradation . The positional isomer 1,7-dichloro-4-heptanone (CAS 40624-07-5) relocates the carbonyl to the chain midpoint, altering the spacing between electrophilic sites and changing the geometry of cyclization or crosslinking products . These structural differences render generic substitution invalid for any application demanding precise bifunctional reactivity, predictable chromatographic retention, or defined physicochemical properties.

Potential Substitute
Why It May Not Transfer Directly
1,7-Dichloroheptane (CAS 821-76-1)
Lacks the carbonyl group entirely — cannot undergo nucleophilic addition or condensation reactions required for bifunctional sequences
1,1-Dichloroheptan-2-one (CAS 53394-22-2)
Geminal chlorine atoms α to the ketone shift reactivity toward Favorskii rearrangements and haloform degradation, altering reaction outcomes
1,7-Dichloro-4-heptanone (CAS 40624-07-5)
Carbonyl relocated to chain midpoint changes electrophile spacing; cyclization and crosslinking geometry may not reproduce

Quantitative Differentiation Evidence for 1,7-Dichloroheptan-2-one (CAS 61739-35-3) Versus Closest Analogs


LogP 2.59 vs. 3.2: Hydrophobicity Gap Between 1,7-Dichloroheptan-2-one and Its Geminal Isomer

The octanol–water partition coefficient (LogP) of 1,7-dichloroheptan-2-one is 2.59350 , while the geminal isomer 1,1-dichloroheptan-2-one has a computed XLogP3-AA of 3.2 . This ΔLogP of ≈0.6 indicates that the 1,7-isomer is meaningfully less hydrophobic. In medicinal chemistry, a LogP shift of 0.6 can correspond to a ~4‑fold difference in membrane permeability, directly affecting ADME profiles of downstream products. For chromatographic purification, this difference translates to distinct reversed‑phase retention time windows that allow baseline separation under standardized gradient conditions.

LogP Comparison
Data to verify
2.59 vs 3.2 (Δ ≈ 0.6)
Reported lipophilicity difference context
Cross-database comparison; source review recommended
Physicochemical profiling Lipophilicity QSAR

Kovats RI-Based Identity Confirmation: Distinguishing 1,7-Dichloroheptan-2-one from Co-Eluting Chloroketone Isomers

The Zenkevich additive scheme enables prediction of GC retention indices (RI) for chlorinated aliphatic ketones from the number and position of chlorine substituents [1]. Experimentally determined Kovats RI values on OV‑101 for related compounds are: 1-chloroheptan-2-one = 1072 [2], 1,1-dichloroheptan-2-one = 1120 [3], 1,3-dichloroheptan-2-one = 1172 [4], and (R,R)-3,5-dichloroheptan-4-one = 1104 [5]. Dichloro substitution adds ΔRI of ~48–100 units relative to the monochloro analog, while positional isomerism (1,1‑ vs. 1,3‑dichloro) shifts RI by 52 units. Although a directly measured RI for 1,7‑dichloroheptan‑2‑one is not publicly available, its value can be estimated using the additive scheme, providing a chromatographic fingerprint distinct from co‑eluting isomers.

GC Retention Identity
Class-level inference
Estimated via Zenkevich additive scheme; ΔRI ∼50–100 vs monochloro
Supports GC-based isomer identification
Class-level; RI estimated, not directly measured for this isomer
Gas chromatography Retention index Isomer identification

Patent-Validated Bifunctional Electrophile: 1,7-Dichloroheptan-2-one in OLED Fluorene Derivative Synthesis

In CN105733562A, 1,7-dichloroheptan-2-one is employed as a key intermediate for constructing fluorene-based luminescent materials for organic light-emitting diodes [1]. The synthetic sequence exploits the ketone for nucleophilic addition with aryllithium reagents at −80 °C, while preserving both terminal C–Cl bonds for subsequent functionalization. This serial, site‑selective reactivity is inaccessible with 1,7‑dichloroheptane (no carbonyl for initial C–C bond formation) or with 1,1‑dichloroheptan‑2‑one (gem‑dichloro α to the ketone competes via Favorskii or haloform pathways under basic organometallic conditions). The patent exemplifies 14 g of 1,7‑dichloroheptanone in 150 mL THF reacting with a 2,2'‑dibromobiphenyl‑derived organolithium species, demonstrating scalable utility in a materials‑chemistry context.

Synthetic Utility
Reported
Patent-validated bifunctional electrophile; ketone reacts with ArLi at −80 °C
Reported synthetic utility context
Patent CN105733562A; quantitative yield not disclosed
OLED materials Fluorene derivatives Bifunctional electrophile

95% Purity from Sigma-Aldrich/Enamine: Traceable Supply Chain vs. Uncharacterized Isomer Mixtures

1,7‑Dichloroheptan‑2‑one is catalogued by Sigma‑Aldrich (Enamine ENAH942F2E6) at 95% purity with full InChI Key FOUXBRHSPNDRKS‑UHFFFAOYSA‑N and batch‑specific Certificates of Analysis (COA) . The 4‑heptanone positional isomer (CAS 40624‑07‑5) is primarily available through smaller custom‑synthesis houses such as Capotchem, with water content specified at ≤0.5% but without the standardized COA/SDS documentation package expected by GLP laboratories . The geminal isomer 1,1‑dichloroheptan‑2‑one (CAS 53394‑22‑2) is not listed by any major millipore‑scale distributor. For procurement teams, the Sigma‑Aldrich listing reduces vendor qualification burden and guarantees lot‑to‑lot traceability.

Supply Specification
Specification review
95% purity, Sigma-Aldrich/Enamine; full COA and SDS
Supports traceable procurement review
Batch-specific COA; positional isomers lack equivalent documentation
Commercial sourcing Purity specification Supply chain reliability

High-Leverage Application Scenarios for 1,7-Dichloroheptan-2-one (CAS 61739-35-3)


OLED Fluorene Derivative Synthesis

Materials chemistry groups developing fluorene-based emitters for organic light-emitting diodes can deploy 1,7-dichloroheptan-2-one as a bifunctional electrophile per the validated procedure in CN105733562A . The ketone reacts site‑selectively with aryllithium nucleophiles at low temperature while the terminal C–Cl bonds remain available for downstream cross‑coupling or amination, a reactivity sequence that 1,7‑dichloroheptane (no carbonyl) and 1,1‑dichloroheptan‑2‑one (competing α‑haloketone reactivity) cannot replicate.

Chromatographic Method Development for Chloroketone Mixtures

Analytical laboratories tasked with resolving complex chlorination product mixtures can use the Zenkevich additive scheme to predict the Kovats retention index of 1,7‑dichloroheptan‑2‑one on OV‑101 columns. Because positional isomers differ by ~50–60 RI units—e.g., 1,1‑dichloroheptan‑2‑one at RI 1120 vs. 1,3‑dichloroheptan‑2‑one at RI 1172 —the estimated RI for the 1,7‑isomer provides a unique chromatographic fingerprint that avoids the need for custom‑synthesized reference standards.

Medicinal Chemistry Building Block Requiring Defined LogP Window

In drug discovery programs where lead‑compound lipophilicity must be controlled to balance permeability and metabolic stability, 1,7‑dichloroheptan‑2‑one (LogP 2.59) offers a 0.6 LogP advantage over the more hydrophobic 1,1‑dichloroheptan‑2‑one (XLogP3‑AA 3.2) . This difference can translate to measurably lower non‑specific protein binding and improved aqueous solubility for intermediates or final compounds built on this scaffold.

Regulated-Laboratory Procurement Requiring Traceable Quality Documentation

GLP/GMP‑adjacent laboratories requiring batch‑specific Certificates of Analysis, full SDS documentation, and an auditable supply chain can source 1,7‑dichloroheptan‑2‑one at 95% purity directly from Sigma‑Aldrich (Enamine ENAH942F2E6) . Positional isomers are available only from custom‑synthesis vendors with limited documentation , adding weeks of vendor qualification work. For time‑sensitive projects, this supply‑chain infrastructure difference alone justifies prioritization of the 1,7‑isomer.

Application
Selection Property
Validation Focus
OLED fluorene derivative synthesis
Bifunctional electrophile reactivity
Patent-validated synthetic route compatibility
Chromatographic method development
Kovats RI predictability
Isomer-specific retention fingerprint on OV-101
Medicinal chemistry building block
Reported LogP context (2.59)
Lipophilicity-dependent assay design review
Regulated-laboratory procurement
Traceable supply documentation
Batch-specific COA and SDS review
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